molecular formula C13H28O4S2 B14725521 1,1-Bis(ethylsulfonyl)-2-methyloctane CAS No. 6331-41-5

1,1-Bis(ethylsulfonyl)-2-methyloctane

Cat. No.: B14725521
CAS No.: 6331-41-5
M. Wt: 312.5 g/mol
InChI Key: HZMXJVJBVGTEOY-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)-2-methyloctane is a branched aliphatic compound featuring two ethylsulfonyl (-SO₂C₂H₅) groups attached to the first carbon atom of a 2-methyloctane backbone.

Properties

CAS No.

6331-41-5

Molecular Formula

C13H28O4S2

Molecular Weight

312.5 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)-2-methyloctane

InChI

InChI=1S/C13H28O4S2/c1-5-8-9-10-11-12(4)13(18(14,15)6-2)19(16,17)7-3/h12-13H,5-11H2,1-4H3

InChI Key

HZMXJVJBVGTEOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfonyl)-2-methyloctane typically involves the reaction of 2-methyloctane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfonyl chloride reacts with the hydrogen atoms on the central carbon of 2-methyloctane, replacing them with ethylsulfonyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)-2-methyloctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfonyl)-2-methyloctane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methyloctane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylsulfonyl-Containing Pesticides ()

The European Patent Bulletin (2022) describes pyrazolo[1,5-a]pyrimidine derivatives with ethylsulfonyl substituents as potent pesticides and insecticides . Key comparisons include:

  • Functional Groups : Both 1,1-bis(ethylsulfonyl)-2-methyloctane and the patented pyrazolo-pyrimidine derivatives contain ethylsulfonyl moieties. However, the latter’s heterocyclic aromatic backbone enhances binding to biological targets, whereas the aliphatic structure of this compound may favor environmental persistence.
  • Applications : The patented compounds exhibit targeted pesticidal activity, while the hydrophobicity of this compound could limit its bioavailability in aqueous agricultural systems.

Sodium 2-Methylprop-2-ene-1-sulphonate ()

This sulfonate salt (CAS 1561-92-8) differs structurally and functionally from the target compound:

  • Functional Groups: The sulfonate (-SO₃⁻) group in sodium 2-methylprop-2-ene-1-sulphonate is ionic and water-soluble, contrasting with the neutral, non-polar ethylsulfonyl groups in this compound.
  • Reactivity : Sulfonates typically participate in polymerization or act as surfactants, while sulfonyl groups may undergo nucleophilic substitution or redox reactions .

Data Table: Comparative Analysis

Property This compound Pyrazolo-Pyrimidine Derivatives Sodium 2-Methylprop-2-ene-1-sulphonate
Functional Groups Bis(ethylsulfonyl) Ethylsulfonyl + heterocyclic aromatic Sulfonate (ionic)
Solubility Likely hydrophobic Moderate (depends on substituents) High (water-soluble)
Primary Applications Hypothetical: Stabilizers, agrochemicals Pesticides/insecticides Polymers, surfactants
Reactivity Oxidative stability Enzymatic inhibition Anionic polymerization

Research Findings and Implications

  • Agrochemical Potential: The ethylsulfonyl group’s prevalence in pesticidal agents (e.g., ) suggests that this compound could be explored as a slow-release agrochemical carrier, though its aliphatic structure may require formulation adjustments .
  • Stability vs. Reactivity : Compared to sulfonates (), sulfonyl compounds like this compound are less reactive in aqueous environments, making them candidates for hydrophobic coatings or lubricants .

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